(E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid
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Overview
Description
4,5-Difluoro-2-nitrocinnamic acid is an organic compound with the molecular formula C9H5F2NO4 It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms and a nitro group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrocinnamic acid typically involves the nitration of 4,5-difluorocinnamic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of 4,5-Difluoro-2-nitrocinnamic acid may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-nitrocinnamic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4,5-Difluoro-2-aminocinnamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Scientific Research Applications
4,5-Difluoro-2-nitrocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-nitrocinnamic acid involves its interaction with various molecular targets and pathways. The nitro group and fluorine atoms play a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to altered cellular processes .
Comparison with Similar Compounds
4,5-Difluorocinnamic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.
2-Nitrocinnamic acid: Lacks the fluorine atoms, leading to variations in its chemical behavior and applications.
4-Nitrocinnamic acid:
Uniqueness: 4,5-Difluoro-2-nitrocinnamic acid is unique due to the combined presence of both fluorine atoms and a nitro group on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5F2NO4 |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
FTMLZTNLBBRTOT-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C=CC(=O)O |
Origin of Product |
United States |
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